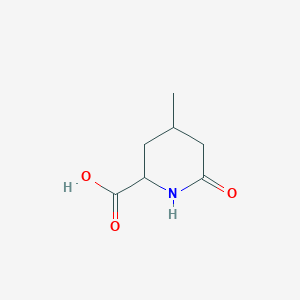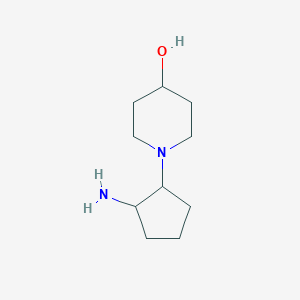
6-Bromo-3-cyclopropoxy-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-cyclopropoxy-2-fluoropyridine is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a cyclopropoxy group, and a fluorine atom attached to a pyridine ring. These functional groups confer specific chemical properties and reactivity, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-cyclopropoxy-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Bromo-3-cyclopropoxy-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-cyclopropoxy-2-fluoropyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the bromine, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and specificity for these targets, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-cyclopropyl-2-fluoropyridine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.
2-Bromo-6-fluoropyridine: Lacks the cyclopropoxy group, making it less complex.
3-Bromo-6-chloro-2-fluoropyridine: Contains a chlorine atom instead of a cyclopropoxy group.
Uniqueness
6-Bromo-3-cyclopropoxy-2-fluoropyridine is unique due to the presence of the cyclopropoxy group, which can confer different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
6-bromo-3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
XEFUHFLJYKZRLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(N=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
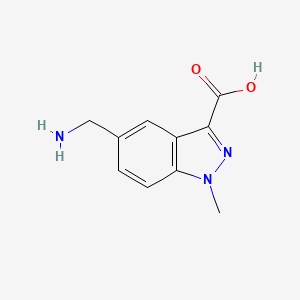
amine](/img/structure/B13238950.png)
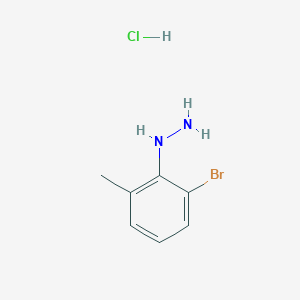

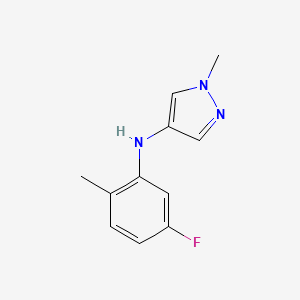
![N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
![N-[(2-bromophenyl)methyl]cyclohexanamine](/img/structure/B13238975.png)
![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)

![Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B13238999.png)
